N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]-1,3-dihydro-2-benzofuran-5-amine
Description
N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]-1,3-dihydro-2-benzofuran-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a benzofuran moiety, and a sulfonylphenyl group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]-1,3-dihydro-2-benzofuran-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-26(23,24)16-6-4-15(5-7-16)22-17(19-20-21-22)9-18-14-3-2-12-10-25-11-13(12)8-14/h2-8,18H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLOCFRFSNVXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=NN=N2)CNC3=CC4=C(COC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]-1,3-dihydro-2-benzofuran-5-amine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Sulfonylphenyl Group: This step involves the sulfonylation of a phenyl ring, which can be carried out using sulfonyl chlorides in the presence of a base.
Coupling with Benzofuran: The final step involves coupling the tetrazole and sulfonylphenyl intermediates with a benzofuran derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]-1,3-dihydro-2-benzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]-1,3-dihydro-2-benzofuran-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]-1,3-dihydro-2-benzofuran-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites. The sulfonylphenyl group can interact with hydrophobic pockets, while the benzofuran moiety can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]-1-(oxan-4-yl)ethanamine
- 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline
Uniqueness
N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]-1,3-dihydro-2-benzofuran-5-amine is unique due to its combination of a tetrazole ring, a sulfonylphenyl group, and a benzofuran moiety. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
